REACTION_SMILES
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[C:11]([CH3:12])(=[O:13])[c:14]1[cH:15][cH:16][c:17]([C:18]#[N:19])[cH:20][cH:21]1.[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10]1.[CH3:22][OH:23]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[CH:12]=[CH:11][c:14]2[cH:15][cH:16][c:17]([C:18]#[N:19])[cH:20][cH:21]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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N#Cc1ccc(C=CC(=O)c2ccc(C#N)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |